1-(5-Fluoropentyl)-3-iodobicyclo[1.1.1]pentane
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Overview
Description
1-(5-Fluoropentyl)-3-iodobicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family. These compounds are known for their unique structural properties, which make them attractive in various fields, including drug design and materials science. The bicyclo[1.1.1]pentane scaffold is characterized by its rigid, three-dimensional structure, which can mimic the geometry of para-substituted benzene rings, offering enhanced solubility, membrane permeability, and reduced metabolic susceptibility .
Preparation Methods
The synthesis of 1-(5-Fluoropentyl)-3-iodobicyclo[1.1.1]pentane typically involves the functionalization of [1.1.1]propellane. One common method includes the addition of fluoropentyl and iodo groups to the bicyclo[1.1.1]pentane core. This can be achieved through radical reactions, photoredox catalysis, or nucleophilic addition . Industrial production methods often employ continuous flow processes to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species .
Chemical Reactions Analysis
1-(5-Fluoropentyl)-3-iodobicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other functional groups using nucleophilic substitution reactions.
Radical Reactions: The compound can participate in radical reactions, such as the addition of sulfonyl radicals to form new derivatives.
Photoredox Catalysis: Visible light-induced reactions can be used to functionalize the compound further.
Common reagents used in these reactions include sodium arylsulfinates, α-trifluoromethyl alkenes, and various photoredox catalysts. Major products formed from these reactions include gem-difluoroallylic bicyclo[1.1.1]pentanes and other substituted derivatives .
Scientific Research Applications
1-(5-Fluoropentyl)-3-iodobicyclo[1.1.1]pentane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-Fluoropentyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with molecular targets through its unique three-dimensional structure. This interaction can modulate the activity of various biological pathways, potentially leading to therapeutic effects. The compound’s rigid structure allows it to mimic the geometry of para-substituted benzene rings, enhancing its binding affinity and selectivity for specific molecular targets .
Comparison with Similar Compounds
1-(5-Fluoropentyl)-3-iodobicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as:
- 1-(4-Fluorobutyl)-3-iodobicyclo[1.1.1]pentane
- 1-(6-Fluorohexyl)-3-iodobicyclo[1.1.1]pentane
- 1-(5-Fluoropentyl)-3-chlorobicyclo[1.1.1]pentane
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. The unique combination of fluoropentyl and iodo groups in this compound provides distinct properties that can be advantageous in specific applications .
Properties
IUPAC Name |
1-(5-fluoropentyl)-3-iodobicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FI/c11-5-3-1-2-4-9-6-10(12,7-9)8-9/h1-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMFQNIJQJXXRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)CCCCCF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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